molecular formula C15H12N2O2S B370744 N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide CAS No. 200726-39-2

N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No.: B370744
CAS No.: 200726-39-2
M. Wt: 284.3g/mol
InChI Key: UPIAKWZLXTWRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C15H12N2O2S and its molecular weight is 284.3g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <0.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

200726-39-2

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C15H12N2O2S/c1-19-12-8-4-2-6-10(12)14(18)17-15-16-11-7-3-5-9-13(11)20-15/h2-9H,1H3,(H,16,17,18)

InChI Key

UPIAKWZLXTWRNR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3S2

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3S2

solubility

0.3 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The present example sets forth a method whereby the benzthiozole compounds may be obtained. However, other methods may be used in the practice of the present invention. A solution of 4.5 g of 2-aminobenzthiazole in 40 mL of dichloromethane and 10 mL of pyridine was cooled in an ice bath. To this cooled solution was slowly added a solution of 2-methoxybenzoyl chloride in 10 mL of dichloromethane. The resulting mixture was stirred for 3 hours while the ice bath slowly warmed to room temperature. The reaction mixture was diluted with 200 mL of ethyl acetate and washed with 1 N HCl (2×50 mL), saturated NaHCO3 (1×40 mL), and saturated NaCl (1×50 mL). After drying over Na2SO4, the solution containing the crude product was filtered and evaporated to dryness. The resulting 8.0 g of white solid was recrystalized from ethyl acetate to afford 4.0 g of 2-(2 methoxybenzoylamino)benzthiazole as white crystals, mp 196-197° C., as first crop.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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